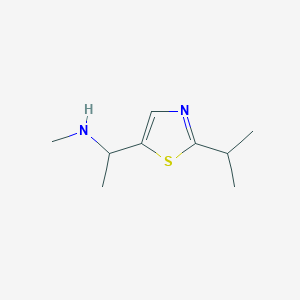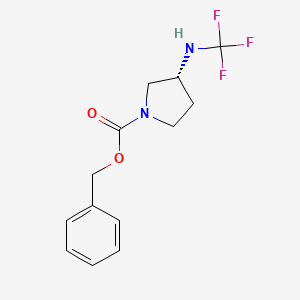
(R)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a pyrrolidine ring. The benzyl group is attached to the nitrogen atom of the pyrrolidine ring, and the carboxylate group is present at the 1-position of the ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific reaction conditions.
Attachment of the Benzyl Group: The benzyl group can be attached to the nitrogen atom of the pyrrolidine ring through a nucleophilic substitution reaction.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions using appropriate carboxylating agents.
Industrial Production Methods
Industrial production methods for ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the trifluoromethyl group.
Reduction: Reduced forms of the carboxylate group, such as alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry
In chemistry, ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules .
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as a chiral auxiliary in the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is used in the production of specialty chemicals and materials .
作用机制
The mechanism of action of ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors . The pyrrolidine ring can act as a scaffold for binding to biological targets, while the benzyl group can influence the compound’s overall binding affinity and selectivity .
相似化合物的比较
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar “amino–nitro–amino” arrangement and is known for its thermal stability and detonation performance.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with a similar structure, known for its high density and thermal decomposition temperature.
Uniqueness
®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a trifluoromethyl group, a pyrrolidine ring, and a benzyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
属性
分子式 |
C13H15F3N2O2 |
|---|---|
分子量 |
288.27 g/mol |
IUPAC 名称 |
benzyl (3R)-3-(trifluoromethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)17-11-6-7-18(8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1 |
InChI 键 |
BHDIPIGQNZCUGW-LLVKDONJSA-N |
手性 SMILES |
C1CN(C[C@@H]1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1CN(CC1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)
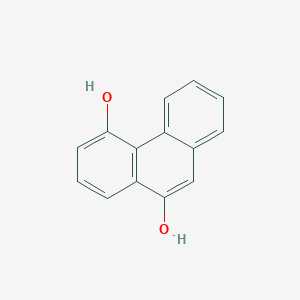
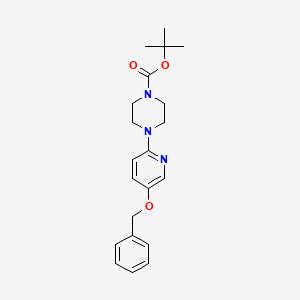
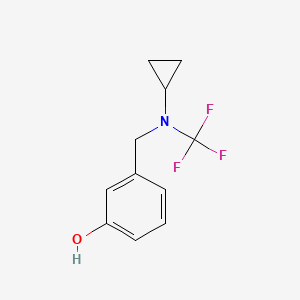
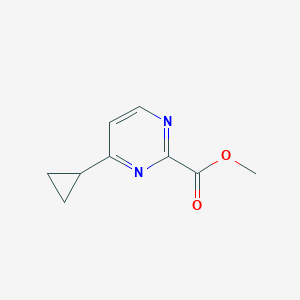

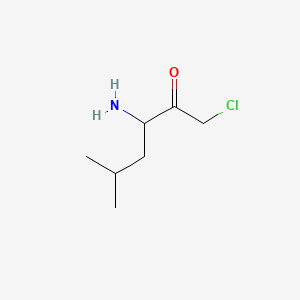
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)


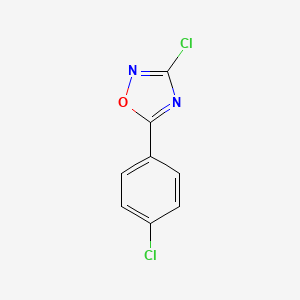
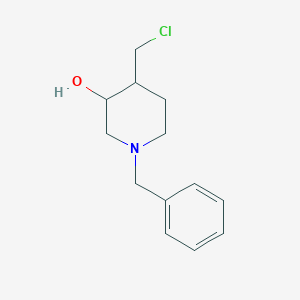
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)
